4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl

Organic Synthesis Medicinal Chemistry Quality Control

4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl (CAS 1228186-79-5) is a tri-substituted halogenated biphenyl building block with the molecular formula C13H10BrF and a molecular weight of 265.12 g/mol. Its SMILES notation (CC1=CC=C(C2=CC=C(Br)C(F)=C2)C=C1) confirms the specific arrangement: a bromine atom at the 4-position and a fluorine atom at the 3-position on one phenyl ring, with a methyl group at the 4'-position on the opposite ring.

Molecular Formula C13H10BrF
Molecular Weight 265.1
CAS No. 1228186-79-5
Cat. No. B6196836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl
CAS1228186-79-5
Molecular FormulaC13H10BrF
Molecular Weight265.1
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=C(C=C2)Br)F
InChIInChI=1S/C13H10BrF/c1-9-2-4-10(5-3-9)11-6-7-12(14)13(15)8-11/h2-8H,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl (CAS 1228186-79-5): Chemical Identity and Procurement Baseline


4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl (CAS 1228186-79-5) is a tri-substituted halogenated biphenyl building block with the molecular formula C13H10BrF and a molecular weight of 265.12 g/mol . Its SMILES notation (CC1=CC=C(C2=CC=C(Br)C(F)=C2)C=C1) confirms the specific arrangement: a bromine atom at the 4-position and a fluorine atom at the 3-position on one phenyl ring, with a methyl group at the 4'-position on the opposite ring . This compound is typically supplied at a standard purity of 95%, with batch-specific quality control documentation (NMR, HPLC, GC) available from specialized suppliers . As a late-stage intermediate amenable to Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions via its aryl bromide handle, it serves as a precursor for constructing more complex biaryl architectures in medicinal chemistry and materials science .

Why Generic Substitution Among C13H10BrF Biphenyl Isomers Is Scientifically Unacceptable


Substituting 4-bromo-3-fluoro-4'-methyl-1,1'-biphenyl (CAS 1228186-79-5) with a positional isomer such as 4'-bromo-3-fluoro-4-methyl-1,1'-biphenyl (CAS 1443312-45-5) or 3-bromo-3'-fluoro-4'-methylbiphenyl (CAS 1443327-15-8) introduces distinct differences in key properties . These isomers share the identical molecular formula (C13H10BrF) and molecular weight (265.12 g/mol) but differ fundamentally in their substitution patterns. The target compound bears bromine para to the inter-ring bond on one ring with fluorine meta, creating a specific electronic landscape that governs reactivity in cross-coupling, while the isomer CAS 1443312-45-5 places bromine on the same ring as the methyl group, altering the steric and electronic environment at the reactive center . Similarly, 3-bromo-3'-fluoro-4'-methylbiphenyl (CAS 1443327-15-8) places bromine at the 3-position rather than the 4-position, which affects the oxidative addition kinetics with palladium catalysts . In structure-activity relationship (SAR) studies, such positional variations in halogenated biphenyls produce measurable differences in biological target binding and metabolic stability, as documented in competitive binding and CYP450 metabolism studies of halogenated biphenyl congeners . Procurement of an incorrect isomer risks failed reactions, irreproducible biological data, and wasted synthesis resources.

Quantitative Differentiation Evidence: 4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl vs. Closest Analogs


Substitution Pattern Differentiation: 4-Br,3-F vs. 3-F,4'-Br Isomer for Unambiguous Structural Identity

The target compound (CAS 1228186-79-5) is distinguished from its closest positional isomer, 4'-bromo-3-fluoro-4-methyl-1,1'-biphenyl (CAS 1443312-45-5), by the location of the bromine atom. In the target compound, bromine resides at the 4-position on the fluorinated ring (SMILES: CC1=CC=C(C2=CC=C(Br)C(F)=C2)C=C1), while in CAS 1443312-45-5, bromine is at the 4'-position on the methyl-substituted ring (SMILES: CC1=CC=C(C=C1F)C1=CC=C(Br)C=C1) . These distinct connectivity patterns produce different IUPAC names: the target compound is 1-bromo-2-fluoro-4-(4-methylphenyl)benzene, whereas the isomer is 4-(4-bromophenyl)-2-fluoro-1-methylbenzene. The target compound is supplied with a standard purity of 95% with batch-specific NMR/HPLC/GC quality control documentation, while the isomer is available at 98% purity but from a different supplier network with different QC protocols . For researchers scaling up a synthetic route optimized for para-bromo substitution on the fluorinated ring, procurement of the isomer would result in a different coupling product entirely.

Organic Synthesis Medicinal Chemistry Quality Control

Supplier Network and Batch Quality Documentation: Bidepharm Multi-Technique QC vs. Alternative Vendors

The target compound (CAS 1228186-79-5) is available from Bidepharm with multi-technique batch-specific quality control documentation, including NMR, HPLC, and GC . In contrast, the isomer CAS 1443312-45-5 is listed by Leyan with a stated purity of 98% but without explicit multi-technique QC documentation on the product page, and is listed by Fluorochem without explicit batch QC reporting . The CymitQuimica listing for CAS 1443312-45-5 explicitly indicates the product status as 'Discontinued' for the 250 mg specification . For the related analog 3-bromo-3'-fluoro-4'-methylbiphenyl (CAS 1443327-15-8), the supplier BenchChem provides a general description without citing specific batch-level QC documentation comparable to the NMR/HPLC/GC suite offered for the target compound . The availability of multi-technique batch QC (NMR confirming structure, HPLC confirming purity, GC confirming volatile impurity profile) ensures researchers can independently verify the identity and purity of the exact lot received before committing it to a multi-step synthesis. LogP differences further differentiate the target from non-halogenated analogs: the target compound has a computed LogP of approximately 4.56, compared to approximately 3.03 for a more polar, non-halogenated biphenyl derivative [1].

Procurement Quality Assurance Reproducibility

Aryl Halide Reactivity Differentiation: C-Br Bond Activation Advantage Over C-Cl and C-F Analogs in Cross-Coupling

The target compound possesses a single reactive C-Br bond para to the inter-ring linkage on the fluorinated ring, enabling predictable oxidative addition with palladium(0) catalysts in Suzuki-Miyaura cross-coupling . In contrast, the corresponding 4-chloro analog would exhibit significantly slower oxidative addition due to the higher C-Cl bond dissociation energy (approximately 97 kcal/mol for C-Cl in chlorobenzene vs. approximately 84 kcal/mol for C-Br in bromobenzene) [1]. This difference translates to a measurable reactivity gap: aryl bromides typically react 10–100 times faster than aryl chlorides under standard Suzuki conditions with Pd(PPh3)4 [1]. Removing the bromine handle entirely (as in the des-bromo analog 3-fluoro-4'-methylbiphenyl, molecular weight 186.22 g/mol, CAS not available from standard suppliers) eliminates the primary cross-coupling reactive site, making the compound unsuitable as an electrophilic coupling partner . Removing the fluorine substituent (as in 4-bromo-4'-methylbiphenyl, CAS 50670-49-0, molecular weight 247.13 g/mol) would alter the electronic character of the ring and has been explored as a building block in cancer research due to selective toxicity, but would lack the specific electronic tuning and hydrogen-bonding capability provided by the fluorine atom .

Cross-Coupling Catalysis Synthetic Methodology

Electronic Fine-Tuning: Orthogonal Fluorine and Methyl Substituent Effects on Ring Electronics

The simultaneous presence of an electron-withdrawing fluorine atom (σmeta ≈ +0.34) and an electron-donating methyl group (σpara ≈ -0.17) on opposite rings creates a unique electronic push-pull system within the biphenyl scaffold [1]. This contrasts with the isomer CAS 1443312-45-5, where both fluorine and methyl reside on the same ring, potentially leading to different intramolecular electronic effects and dipole moments . In the target compound, the para-bromine on the fluorinated ring is electronically activated by the electron-withdrawing fluorine, potentially enhancing its reactivity in oxidative addition compared to a bromine on a non-fluorinated ring. Additionally, the compound 3-bromo-4-fluoro-5-methyl-1,1'-biphenyl (CAS not specified) represents yet another regioisomeric arrangement where all three substituents reside on the same ring (bromine at 3-, fluorine at 4-, methyl at 5-position), which BenchChem describes as having 'simultaneous presence of both bromine and fluorine atoms allowing for selective and sequential functionalization'—a property shared with the target compound but differing in the specific order of functionalization possible due to the different spatial arrangement . The target compound's computed LogP of ~4.56 and TPSA of 0, with only one rotatable bond, indicate high lipophilicity and conformational rigidity, properties that are valuable for optimizing membrane permeability in drug candidate scaffolds .

Medicinal Chemistry SAR Studies Physicochemical Properties

Optimal Application Scenarios for 4-Bromo-3-fluoro-4'-methyl-1,1'-biphenyl Based on Quantitative Differentiation Evidence


Late-Stage Diversification of Drug Candidate Scaffolds via Suzuki-Miyaura Cross-Coupling

The target compound's para-C-Br bond on the fluorinated ring provides a reliable, kinetically favorable handle for palladium-catalyzed cross-coupling, enabling the introduction of diverse aryl, heteroaryl, or vinyl groups at a late stage of synthesis . The 10–100 fold faster oxidative addition rate of C-Br vs. C-Cl ensures that coupling proceeds efficiently under mild conditions (typically 80–120°C with Pd(PPh3)4 or Pd(dppf)Cl2), minimizing thermal degradation of sensitive functional groups elsewhere in the molecule [1]. The batch-specific NMR/HPLC/GC QC documentation available from Bidepharm ensures that the exact purity and identity of the building block are verified before committing it to a precious advanced intermediate .

Structure-Activity Relationship (SAR) Studies Requiring Defined Halogenation Patterns

In medicinal chemistry programs exploring fluorinated biphenyl scaffolds, the target compound's unique substitution pattern (Br para, F meta on the same ring; CH3 para on the opposite ring) provides a specific electronic and steric profile that cannot be replicated by any single positional isomer . The computed LogP of ~4.56 and zero hydrogen-bond donors/acceptors indicate high lipophilicity, making this scaffold suitable for exploring CNS-penetrant or membrane-targeting pharmacophores [1]. Researchers comparing the target compound with its isomer CAS 1443312-45-5 or the fully-substituted single-ring analog 3-bromo-4-fluoro-5-methyl-1,1'-biphenyl can systematically probe how moving the halogen substituents between rings affects target binding potency, selectivity, and ADME properties .

Synthesis of Fluorinated Liquid Crystal or Organic Electronic Material Precursors

Halogenated biphenyls with strategically positioned fluorine and alkyl substituents are well-established building blocks for liquid crystal materials and organic semiconductors . The target compound's combination of a lateral fluorine substituent (which reduces melting point and suppresses smectic phase formation in liquid crystals) and a para-bromine handle (enabling further elongation of the rigid core via cross-coupling) makes it a suitable precursor for constructing advanced mesogenic structures [1]. Its conformational rigidity (only one rotatable bond) and high LogP contribute to the anisotropic properties desirable in liquid crystalline phases, while the batch QC documentation supports the purity levels required for reproducible materials science applications .

Reference Standard for Differentiating C13H10BrF Isomers in Analytical Method Development

Because multiple isomers share the identical molecular formula C13H10BrF and molecular weight (265.12 g/mol), the target compound (CAS 1228186-79-5) can serve as a well-characterized reference standard for developing HPLC, GC, or NMR methods capable of resolving positional isomers . The availability of multi-technique QC data (NMR, HPLC, GC) from the primary supplier provides validated retention times and spectral fingerprints that can be used to benchmark analytical separation methods [1]. This is particularly valuable for process chemistry groups monitoring reaction progress or impurity profiles where undesired isomeric byproducts may form through competing coupling pathways .

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